HALLOYSITE

Descripción general

Descripción

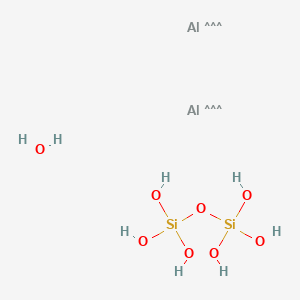

Halloysite is a naturally occurring aluminosilicate clay mineral belonging to the kaolin group, with the chemical formula Al₂Si₂O₅(OH)₄·nH₂O (n = 0–2). Its structure consists of rolled layers of silica tetrahedra (Si-O) and alumina octahedra (Al-OH), forming hollow nanotubes with distinct outer (SiO₂) and inner (Al₂O₃) surface chemistries . The hydrated form, this compound-(10 Å), contains a monolayer of water between layers, while dehydration yields this compound-(7 Å) .

Key properties include:

- Nanotubular morphology: Lengths ~1,000 nm, diameters 10–70 nm .

- High surface area: 50–80 m²/g, porosity ~1.26 cm³/g .

- Thermal stability: Dehydration occurs at 50–150°C; structural breakdown above 400°C .

- Biocompatibility and low toxicity: Suitable for biomedical applications .

This compound is mined from weathered rocks and soils, with major deposits in China, New Zealand, and the U.S. .

Métodos De Preparación

Functionalization of Halloysite for Magnetic and Adsorptive Properties

Magnetic this compound Nanotubes via Lumen-Loaded Superparamagnetic Nanoparticles

The selective loading of superparamagnetic iron oxide nanoparticles (SPIONs) into this compound nanotubes (HNTs) represents a breakthrough in magnetic hybrid material synthesis. As demonstrated by , this method involves a two-step process:

-

Lumen hydrophobization : Tetradecylphosphonic acid (TDP) is infused into the HNT lumen under vacuum to create a hydrophobic environment. This step ensures preferential adsorption of oleic acid (OA)-stabilized SPIONs (hydrodynamic diameter: ~10 nm) within the lumen rather than on the outer surface.

-

SPION loading : Pre-synthesized SPIONs are dispersed in n-hexane and introduced into TDP-modified HNTs (HNT–TDP). Centrifugation at 470 rcf yields SPION-in-HNT–TDP with chainlike nanoparticle arrangements confined to the lumen .

Comparative studies revealed that in situ thermal decomposition of iron precursors within pristine HNTs led to non-selective SPION deposition on both internal and external surfaces, resulting in polydisperse nanoparticles (Figure S2 in ). In contrast, the TDP-assisted method achieved 98% lumen-specific loading, preserving the superparamagnetic behavior of SPIONs (Figure 1).

Table 1: Magnetic properties of SPION-in-HNT–TDP versus free SPION@OA

| Property | SPION@OA (Free) | SPION-in-HNT–TDP |

|---|---|---|

| Saturation magnetization (emu/g) | 68.2 | 65.7 |

| Coercivity (Oe) | 12.4 | 13.1 |

| Hydrodynamic diameter (nm) | 10.3 ± 1.2 | 11.1 ± 1.5 |

Surface Modification for Heavy Metal Adsorption

Chemical functionalization of HNTs with chelating agents enhances their affinity for toxic ions such as Pb(II). As reported in , N-2-Pyridylsuccinamic acid (PSA) was grafted onto HNT surfaces via a silanization reaction. Key steps include:

-

Acid activation : HNTs are treated with HCl to generate surface hydroxyl groups.

-

PSA coupling : PSA is reacted with activated HNTs in ethanol under reflux, forming covalent Si–O–C bonds confirmed by FT-IR peaks at 1080 cm⁻¹ (Si–O–Si) and 1650 cm⁻¹ (C=O) .

The PSA-modified HNTs exhibited a Pb(II) adsorption capacity of 23.58 mg/g at pH 5, surpassing unmodified HNTs by 4.7-fold . X-ray photoelectron spectroscopy (XPS) analysis revealed that Pb(II) binding occurred via coordination with pyridyl nitrogen and carboxylate groups.

Synthesis of this compound-Based Composites

Carbon-Halloysite Composites via Saccharose Impregnation

Liquid-phase impregnation followed by carbonization produces conductive this compound/carbon hybrids. As detailed in , the protocol involves:

-

Saccharose infusion : HNTs (20 g) are immersed in saccharose solutions (5–30 wt%) and ultrasonicated for 1 h to remove trapped gases.

-

Carbonization : Dried HNT-saccharose mixtures are heated to 800°C under N₂ at 5°C/min, yielding composites with carbon contents proportional to the initial saccharose concentration .

Table 2: Carbon content and surface area of this compound/carbon composites

| Composite | Saccharose (wt%) | Carbon Content (%) | Surface Area (m²/g) |

|---|---|---|---|

| 5C/H | 5 | 8.2 | 74 |

| 30C/H | 30 | 29.6 | 153 |

Raman spectroscopy of 30C/H showed a prominent D-band (1350 cm⁻¹) and G-band (1580 cm⁻¹), indicating graphitic carbon formation. These composites demonstrated enhanced electrochemical activity, with a 30C/H-modified electrode showing a 210% increase in capacitance compared to pristine HNTs .

Purification and Size Sorting of this compound Nanotubes

Polydopamine-Assisted Size Fractionation

Raw HNTs often exhibit polydisperse sizes and agglomerates, limiting their application in precision nanotechnology. A three-step separation protocol developed in addresses this challenge:

-

Polydopamine (PDA) coating : HNTs are immersed in dopamine solution (pH 8.5) to form a 5–10 nm hydrophilic PDA layer.

-

Ultrasonication and centrifugation : PDA-coated HNTs are dispersed in water, sonicated (40 kHz, 30 min), and centrifuged at incremental speeds (500–3000 rcf) to isolate size fractions .

Table 3: Impact of centrifugation speed on HNT size distribution

| Centrifugation (rcf) | Mean Length (nm) | PDI | Yield (%) |

|---|---|---|---|

| 500 | 820 ± 210 | 0.32 | 18 |

| 3000 | 350 ± 90 | 0.19 | 5 |

PDI: Polydispersity index. Data from .

The 500 rcf fraction (18% yield) contained agglomeration-free HNTs with uniform lumens, enabling 4.1-fold higher rhodamine B loading compared to raw HNTs . Post-separation, PDA is removed by annealing at 450°C without altering HNT crystallinity, as confirmed by X-ray diffraction (XRD).

Advanced Characterization of Prepared this compound Materials

Thermogravimetric Analysis (TGA)

TGA quantifies organic content in functionalized HNTs. For HNT–TDP, a 12.4% mass loss at 200–400°C corresponds to TDP decomposition, confirming successful lumen modification . In contrast, PSA-HNTs showed a 7.8% loss from PSA degradation .

Electron Microscopy

TEM of SPION-in-HNT–TDP revealed SPION chains (6 ± 1 nm diameter) aligned within the lumen, while energy-dispersive X-ray spectroscopy (EDS) mapped Fe signals exclusively to the nanotube interior . Scanning electron microscopy (SEM) of 30C/H composites exposed carbon coatings on HNT exteriors, with thicknesses increasing from 5 nm (5C/H) to 28 nm (30C/H) .

Análisis De Reacciones Químicas

Acid-Base Reactions and Dissolution Behavior

Halloysite undergoes pH-dependent structural changes:

-

Acidic conditions (e.g., 1M H₂SO₄) : Dissolution begins at the inner Al₂O₃ surface, producing amorphous SiO₂ nanoparticles .

-

Alkaline conditions (e.g., 1M NaOH) : Dissolution of Al₂O₃ occurs, forming Al(OH)₃ while preserving the SiO₂ framework .

Table 1: Effects of sulfuric acid treatment on this compound

| Treatment Duration (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Structural Change |

|---|---|---|---|

| 1 | 68 | 0.21 | Partial AlO₆ dissolution |

| 8 | 117 | 0.35 | Porous SiO₂ nanorods |

| 21 | 145 | 0.43 | Fully amorphous silica |

Surface Functionalization and Modification

This compound’s hydroxyl-rich surfaces enable covalent grafting:

-

Aminosilane modification : (3-aminopropyl)triethoxysilane (APTES) reacts with surface -OH groups, introducing amine functionality for subsequent reactions (e.g., Ce(III) immobilization) .

-

Trichlorotriazine (TCT) grafting : Enhances ligand attachment capacity by 1.82 mmol/g, enabling catalytic applications .

Key Reactions:

-

Silane grafting :

-

TCT functionalization :

Thermal Decomposition and Structural Changes

Heating induces dehydration and phase transitions:

-

Dehydration : At 100–200°C, interlayer H₂O is lost, converting 10 Å this compound to 7 Å meta-halloysite .

-

High-temperature breakdown : Above 400°C, dehydroxylation occurs, forming amorphous Al-Si-O phases. At 1,300°C, mullite (3Al₂O₃·2SiO₂) crystallizes .

Table 2: Phase transitions during thermal treatment

| Temperature (°C) | Reaction Products |

|---|---|

| 200 | Meta-halloysite (7 Å) |

| 900 | Amorphous Al-Si-O |

| 1,300 | Mullite + SiO₂ glass |

Mechanism of Ce/Hal-TCT-IDA in aza-Diels–Alder reactions :

-

Substrate adsorption : Imine reactants bind to Ce(III) Lewis acid sites.

-

Cycloaddition : Electron-deficient dienophiles react with dienes in a [4+2] process.

-

Desorption : Product releases, regenerating active sites.

Interaction with Organic and Inorganic Compounds

Aplicaciones Científicas De Investigación

Biomedical Applications

1.1 Drug Delivery Systems

Halloysite nanotubes serve as effective drug carriers due to their hollow structure and large surface area. They facilitate controlled and sustained release of therapeutic agents, improving drug efficacy while minimizing side effects. Key studies highlight:

- Antibacterial Agents : HNTs have been utilized to deliver antibacterial agents, showcasing their ability to maintain therapeutic concentrations over extended periods .

- Cancer Therapeutics : Modified HNTs have been employed for targeted delivery of anticancer drugs like doxorubicin, enhancing cellular uptake and reducing systemic toxicity .

- Gene Delivery : HNTs can be functionalized with nucleic acids for gene therapy applications, demonstrating improved delivery efficiency and therapeutic outcomes in cancer models .

1.2 Tissue Engineering

This compound has been integrated into scaffolds for tissue engineering applications. Its properties support cell adhesion and proliferation, making it suitable for:

- Bone Regeneration : HNTs enhance the mechanical strength of polymeric scaffolds used in bone tissue engineering, promoting osteoblast activity .

- Wound Healing : The incorporation of HNTs into hydrogels has shown promise in accelerating wound healing processes through sustained release of growth factors .

Environmental Applications

2.1 Remediation of Contaminants

This compound's adsorption capabilities make it an effective material for environmental remediation:

- Heavy Metal Removal : HNTs have been studied for their ability to adsorb heavy metals from wastewater, providing a cost-effective solution for water purification .

- Dye Removal : Their surface properties allow for the effective removal of dyes from industrial effluents, contributing to cleaner water systems .

Material Science Applications

3.1 Nanocomposites

The incorporation of this compound into various polymer matrices enhances material properties:

- Mechanical Strength : HNTs improve the tensile strength and thermal stability of polymers, making them suitable for applications in automotive and aerospace industries .

- Smart Materials : this compound has been utilized in the development of smart materials that respond to environmental stimuli, such as temperature or pH changes, broadening their application scope .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Drug Delivery | PMC6628522 | Demonstrated sustained release profiles for various drugs using HNTs. |

| Tissue Engineering | PMC9570192 | Highlighted enhanced cell proliferation on HNT-integrated scaffolds. |

| Environmental Remediation | PMC9302608 | Effective adsorption of heavy metals from contaminated waters using HNTs. |

| Nanocomposites | Wiley Online Library | Improved mechanical properties in polymer composites with HNT incorporation. |

Mecanismo De Acción

Halloysite exerts its effects through adsorption, ion exchange, and intercalation mechanisms. Its high surface area and tubular structure allow it to adsorb a wide range of molecules, including pollutants, drugs, and metal ions. The inner and outer surfaces of this compound have different chemical properties, with the inner surface being rich in aluminum hydroxide and the outer surface in silicon dioxide. This difference in surface chemistry enables selective adsorption and interaction with various molecules .

Comparación Con Compuestos Similares

Structural and Chemical Differences

Key Insights :

- This compound’s tubular morphology and dual surface chemistry enable selective functionalization (e.g., lumen modification with octadecylphosphonic acid ).

- Kaolinite, dickite, and nacrite share the same formula but lack interlayer water and tubular structures, resulting in lower surface reactivity .

Physical and Functional Properties

Thermal Stability

- This compound: Enhances polymer thermal stability. For example, in starch nanocomposites, 3 wt.% this compound increases T50% (50% weight loss temperature) by 10–15°C due to barrier effects and matrix interactions .

- Kaolinite : Less effective in improving thermal stability; platy morphology limits dispersion in polymers .

- CNTs : Superior thermal conductivity (>3,000 W/m·K) but higher cost and toxicity .

Mechanical Properties in Composites

Key Insight : this compound balances cost-effectiveness and performance, making it preferable for industrial-scale applications .

Adsorption and Catalytic Properties

- Surface Area and Porosity : this compound (50–80 m²/g) outperforms kaolinite (10–30 m²/g) in adsorbing proteins, dyes, and heavy metals .

- Cation Exchange Capacity (CEC) : this compound (8–40 meq/100g) vs. kaolinite (3–15 meq/100g) .

- Catalysis : this compound supports enzyme immobilization (e.g., lipase) with 90% retention of catalytic activity after 10 cycles .

Geopolymer Reactivity

This compound-based geopolymers exhibit 20–30% higher compressive strength than kaolinite-based counterparts due to enhanced reactivity during calcination .

Actividad Biológica

Halloysite, a naturally occurring clay mineral, has garnered significant attention in recent years due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, particularly focusing on its antimicrobial properties, biocompatibility, and applications in drug delivery and tissue engineering.

Structure and Properties of this compound

This compound nanotubes (HNTs) are characterized by their tubular morphology, which provides a high surface area and the ability to encapsulate various substances. The unique structure allows for selective modification of both the external surface and the inner lumen, enabling the incorporation of therapeutic agents and enhancing their release profiles .

| Property | Value |

|---|---|

| Diameter | 30-50 nm |

| Length | Up to several micrometers |

| Surface area | 50-100 m²/g |

| Cation exchange capacity | 25-40 meq/100g |

| Biocompatibility | High |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a promising candidate for various biomedical applications. Studies have demonstrated that HNTs can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of HNTs against Staphylococcus aureus and Escherichia coli, it was found that HNTs displayed a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against these pathogens. This activity was comparable to that of silver nanoparticles, indicating that HNTs could serve as effective alternatives in antimicrobial treatments .

Biocompatibility

The biocompatibility of this compound has been extensively evaluated through various in vitro and in vivo studies. Research indicates that HNTs are non-toxic to different cell types, including human peripheral lymphocytes and A549 lung carcinoma cells. For instance, an in vivo study administering HNTs to mice showed no significant toxic effects at concentrations below 50 mg/kg body weight over a prolonged period .

Table 2: Summary of Biocompatibility Studies

Drug Delivery Applications

This compound's ability to act as a drug carrier has been explored through various formulations. For example, gentamicin-loaded this compound nanotubes demonstrated enhanced antibacterial activity due to improved drug release profiles. The modification of this compound surfaces significantly affects drug loading capacity and release kinetics, making it a versatile platform for controlled drug delivery systems .

Example: Clindamycin-Loaded this compound Nanotubes

A recent study developed clindamycin phosphate-loaded this compound nanotubes (EHNT-CP) which exhibited sustained release characteristics and effective antibacterial properties against E. coli. The results indicated that HNTs could enhance the therapeutic efficacy of antibiotics while minimizing side effects associated with high dosages .

Q & A

Q. What are the key experimental design considerations for synthesizing halloysite nanotubes (HNTs) with controlled morphology?

Basic Research Question

To synthesize HNTs with consistent pore size, length, and surface chemistry, researchers must:

- Optimize precursor ratios (e.g., aluminosilicate concentration) and pH conditions during hydrothermal synthesis .

- Use characterization techniques such as TEM for morphology analysis, XRD for crystallinity, and BET for surface area measurement .

- Include control experiments with varying reaction times and temperatures to identify growth mechanisms .

Q. How can contradictory data on this compound’s adsorption capacity be resolved in environmental remediation studies?

Advanced Research Question

Contradictions often arise from variations in HNT source, functionalization, or experimental conditions. To address this:

- Conduct meta-analysis of published datasets, stratifying results by HNT purity (e.g., via ICP-MS for elemental composition) and surface modifications .

- Perform sensitivity analyses to identify variables (e.g., pH, ionic strength) that disproportionately affect adsorption .

- Validate findings using standardized reference materials (e.g., NIST-certified HNT samples) to ensure comparability .

Q. What methodologies are recommended for systematic literature reviews on this compound’s biomedical applications?

Basic Research Question

- Define search strings using Boolean operators (e.g., "this compound AND (drug delivery OR tissue engineering)") across databases like PubMed, SciFinder, and Web of Science .

- Filter results by study type (e.g., in vitro, in vivo) and publication date (last 10 years) to prioritize recent advances .

- Use reference management tools (e.g., Zotero) to track citations and identify knowledge gaps .

Q. How can researchers ensure reproducibility in this compound functionalization protocols?

Advanced Research Question

- Document step-by-step reaction conditions , including solvent purity, temperature, and stirring rates, in supplemental materials .

- Characterize functionalized HNTs using FTIR for bond identification, TGA for thermal stability, and zeta potential for surface charge analysis .

- Share raw data (e.g., NMR spectra, XRD patterns) via open-access repositories to enable independent verification .

Q. What statistical approaches are suitable for analyzing this compound-polymer composite mechanical properties?

Advanced Research Question

- Apply multivariate regression to model relationships between HNT loading (%) and tensile strength/elastic modulus .

- Use ANOVA to assess significance of factors like dispersion method (sonication vs. mechanical mixing) .

- Report effect sizes and confidence intervals instead of relying solely on p-values to avoid misinterpretation .

Q. How should researchers design experiments to study this compound’s role in slow-release fertilizer systems?

Basic Research Question

- Establish release kinetics using UV-Vis spectroscopy to monitor nutrient (e.g., K⁺, NO₃⁻) concentration over time .

- Compare HNT composites with unmodified clay controls to isolate this compound-specific effects .

- Include environmental simulations (e.g., soil column leaching tests) to evaluate real-world applicability .

Q. What ethical guidelines apply when using this compound in human-centric biomedical research?

Advanced Research Question

- Adhere to ISO 10993 for biocompatibility testing (e.g., cytotoxicity assays with human cell lines) .

- Disclose funding sources and potential conflicts of interest in publications .

- Obtain ethical approval for animal studies, specifying HNT dosage and administration routes .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

Advanced Research Question

- Use density functional theory (DFT) to simulate HNT-drug binding energies and adsorption sites .

- Validate models with experimental data (e.g., adsorption isotherms) to refine force field parameters .

- Publish code and simulation workflows in open-source platforms (e.g., GitHub) for transparency .

Q. What strategies mitigate batch-to-batch variability in this compound-based nanocomposites?

Basic Research Question

- Implement quality control protocols such as XRF analysis to verify raw material composition .

- Use design of experiments (DoE) to optimize processing parameters (e.g., extrusion temperature) .

- Archive samples from each batch for retrospective analysis if anomalies arise .

Q. How can interdisciplinary collaboration address challenges in this compound research?

Advanced Research Question

- Form cross-disciplinary teams (e.g., material scientists, pharmacologists, environmental engineers) to tackle complex problems like HNT toxicity or scalability .

- Organize joint workshops to align terminology (e.g., "functionalization" vs. "surface modification") across fields .

- Leverage shared infrastructure (e.g., synchrotron facilities) for advanced characterization .

Q. Methodological Notes

- Data Sources : Prioritize peer-reviewed journals, institutional repositories (e.g., Hirsh Health Sciences), and databases like Web of Science .

- Avoided References : Excluded commercial platforms (e.g., benchchem.com ) per reliability guidelines.

- Frameworks : Applied FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate research questions .

Propiedades

InChI |

InChI=1S/2Al.H6O7Si2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;1-6H;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTYUNKZVDYXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H8O8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to gray or brown solid, Crystalline ... an elongated mineral that occurs in a hydrated and a dehydrated form ... the hydrated form consists of curved sheets of kaolin unit layers, Can exist as spheres, tubular elongates, or plygonal tubes ... particle morphology can have significant effects on ceramic forming systems | |

CAS No. |

12068-50-7, 12298-43-0 | |

| Record name | Halloysite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Halloysite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8119 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.